molecular formula C30H46O B111570 Glochidone CAS No. 6610-55-5

Glochidone

Cat. No. B111570
CAS RN: 6610-55-5
M. Wt: 422.7 g/mol
InChI Key: FWBYBHVDDGVPDF-BHMAJAPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glochidone is a triterpenoid with a CAS number 6610-55-5 . It is often used in research and development .


Synthesis Analysis

Glochidiol, a natural triterpenoid, has shown potentially antiproliferative activity in vitro . Glochidpurnoids A and B, two new coumaroyl or feruloyl oleananes, along with 17 known triterpenoids were obtained from the stems and twigs of Glochidion puberum .


Molecular Structure Analysis

The molecular formula of Glochidone is C30H46O . Its average mass is 422.686 Da and its monoisotopic mass is 422.354858 Da . Glochidpurnoids A and B, two new coumaroyl or feruloyl oleananes, were elucidated by extensive spectroscopic data analyses, chemical methods, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Glochidiol forms hydrogen bonds with residues of tubulin and inhibits tubulin polymerization in vitro with an IC50 value of 2.76 µM . It may interact with tubulin by targeting the colchicine binding site .


Physical And Chemical Properties Analysis

Glochidone has a molecular formula of C30H46O, an average mass of 422.686 Da, and a monoisotopic mass of 422.354858 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Application in Dermatology and Cosmetology

  • Summary of the Application: Glochidone is used as an active ingredient in skincare formulations due to its broad biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antidiabetic, and acetylcholinesterase inhibition .
  • Methods of Application or Experimental Procedures: The study applied AcmB2, sourced from Sterolibacterium denitrificans, to catalyze the oxidative dehydrogenation of 3-ketolupeol (lupenone), a derivative of lupeol, triterpene obtained from birch bark. This enzymatic Δ1-dehydrogenation catalyzed by AcmB2 yielded glochidone .
  • Results or Outcomes: The research demonstrated >99% conversion efficiency with 100% regioselectivity of the reaction. Glochidone exhibited limited antioxidant and chelating capabilities compared to lupeol and reference compounds. However, it demonstrated robust rejuvenating properties, with a sirtuin induction level of 61.5 ± 1.87%, notably surpassing that of the reference substance, E-resveratrol (45.15 ± 0.09%). Additionally, glochidone displayed 26.5±0.67 and 19.41±0.76% inhibition of elastase and collagenase, respectively .

Traditional Medicinal Uses

  • Summary of the Application: Glochidion eriocarpum, a plant from which Glochidone can be obtained, is used for medicinal purposes by ethnic people in China to treat various ailments .
  • Methods of Application or Experimental Procedures: The whole plant, stem bark, roots, and leaves of Glochidion eriocarpum are used for medicinal purposes. It is commonly used to address hepatitis, intestinal diseases, diarrhea, urticaria, mastitis, toothache, menorrhagia, dysentery, skin eczema, and other diseases .
  • Results or Outcomes: The medicinal value of the genus Glochidone has aroused the interest of many scholars at home and abroad. Some patents have reported that compounds from this genus were used to treat chronic and acute osteomyelitis, cirrhosis, chronic gastritis, hepatitis B, liver ascites, and malignant tumors .

Application in Oncology

  • Summary of the Application: Glochidion velutinum, a plant from which Glochidone can be obtained, has been studied for its cytotoxic activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .
  • Methods of Application or Experimental Procedures: The phytochemical composition of G. velutinum leaf extract and its fractions was established with the help of total phenolic and flavonoid contents and LC-MS/MS-based metabolomics analysis .
  • Results or Outcomes: The study aimed to establish the phytochemical profile of Glochidion velutinum and its cytotoxic activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .

Application in Traditional Chinese Medicine

  • Summary of the Application: Glochidion eriocarpum, a plant from which Glochidone can be obtained, is used for medicinal purposes by ethnic people in China to treat various ailments .
  • Methods of Application or Experimental Procedures: The whole plant, stem bark, roots, and leaves of Glochidion eriocarpum are used for medicinal purposes. It is commonly used to address hepatitis, intestinal diseases, diarrhea, urticaria, mastitis, toothache, menorrhagia, dysentery, skin eczema, and other diseases .
  • Results or Outcomes: The medicinal value of the genus Glochidone has aroused the interest of many scholars at home and abroad. Some patents have reported that compounds from this genus were used to treat chronic and acute osteomyelitis, cirrhosis, chronic gastritis, hepatitis B, liver ascites, and malignant tumors .

Application in Oncology

  • Summary of the Application: Glochidion velutinum, a plant from which Glochidone can be obtained, has been studied for its cytotoxic activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .
  • Methods of Application or Experimental Procedures: The phytochemical composition of G. velutinum leaf extract and its fractions was established with the help of total phenolic and flavonoid contents and LC-MS/MS-based metabolomics analysis .
  • Results or Outcomes: The study aimed to establish the phytochemical profile of Glochidion velutinum and its cytotoxic activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .

Application in Traditional Chinese Medicine

  • Summary of the Application: Glochidion eriocarpum, a plant from which Glochidone can be obtained, is used for medicinal purposes by ethnic people in China to treat various ailments .
  • Methods of Application or Experimental Procedures: The whole plant, stem bark, roots, and leaves of Glochidion eriocarpum are used for medicinal purposes. It is commonly used to address hepatitis, intestinal diseases, diarrhea, urticaria, mastitis, toothache, menorrhagia, dysentery, skin eczema, and other diseases .
  • Results or Outcomes: The medicinal value of the genus Glochidone has aroused the interest of many scholars at home and abroad. Some patents have reported that compounds from this genus were used to treat chronic and acute osteomyelitis, cirrhosis, chronic gastritis, hepatitis B, liver ascites, and malignant tumors .

Safety And Hazards

When handling Glochidone, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future direction of Glochidone research could involve further investigation of its anticancer mechanisms, particularly against lung cancer . There is also a need for more population studies of the plant in other regions of India .

properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBYBHVDDGVPDF-BHMAJAPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glochidone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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